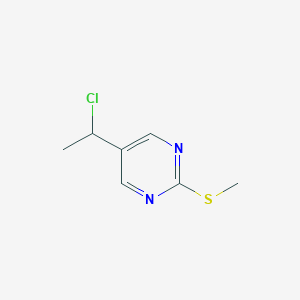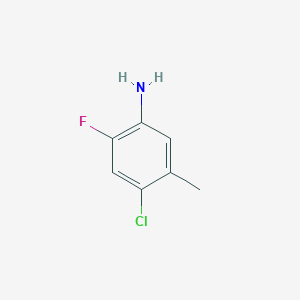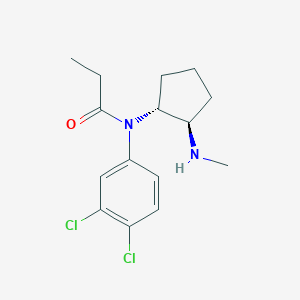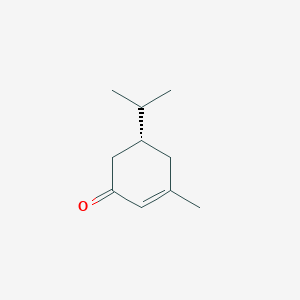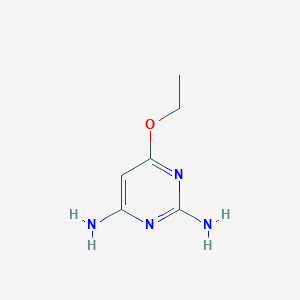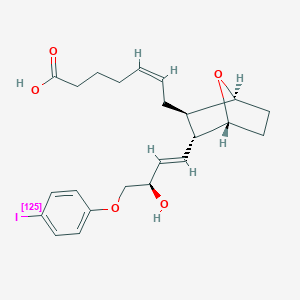
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid, also known as IW-1973, is a novel small molecule agonist of the G protein-coupled receptor GPR40. GPR40 is a receptor that is predominantly expressed in pancreatic β-cells and plays a crucial role in insulin secretion. IW-1973 has been shown to enhance glucose-stimulated insulin secretion and improve glucose homeostasis in preclinical studies.
作用機序
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid is a selective agonist of GPR40, a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells. Activation of GPR40 by this compound leads to the release of intracellular calcium and subsequent insulin secretion. This compound has also been shown to activate other signaling pathways including the MAPK and PI3K pathways, which may contribute to its metabolic effects.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes and metabolic disorders. In addition, this compound has been shown to improve lipid metabolism and reduce body weight in preclinical studies. This compound has also been shown to have anti-inflammatory effects in vitro, although its effects on inflammation in vivo have not been extensively studied.
実験室実験の利点と制限
One advantage of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid is its selectivity for GPR40, which allows for specific modulation of insulin secretion. However, one limitation of this compound is its relatively low potency, which may limit its use in certain experimental settings. In addition, the pharmacokinetics of this compound have not been extensively studied, which may limit its use in vivo.
将来の方向性
There are several directions for future research on 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid. One area of interest is the development of more potent analogs of this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, the effects of this compound on inflammation and other metabolic pathways warrant further investigation. Finally, the potential therapeutic applications of this compound in the treatment of diabetes and metabolic disorders should be explored.
合成法
The synthesis of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid was first reported by researchers at the University of Wisconsin-Madison. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the bicyclic core of the molecule through a Diels-Alder reaction. The final product is obtained through a series of purification steps including column chromatography and recrystallization.
科学的研究の応用
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has been extensively studied in preclinical models of diabetes and metabolic disorders. In vitro studies have shown that this compound enhances glucose-stimulated insulin secretion in pancreatic β-cells. In vivo studies in rodents have demonstrated that this compound improves glucose tolerance and insulin sensitivity. This compound has also been shown to improve lipid metabolism and reduce body weight in preclinical studies.
特性
CAS番号 |
124924-85-2 |
|---|---|
分子式 |
C23H29IO5 |
分子量 |
510.4 g/mol |
IUPAC名 |
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-(125I)iodanylphenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1/i24-2 |
InChIキー |
UYFMSCHBODMWON-GEUMQUDLSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)[125I])O |
SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O |
正規SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O |
同義語 |
7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5'-heptenoic acid 7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid I-BOP IBOP cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




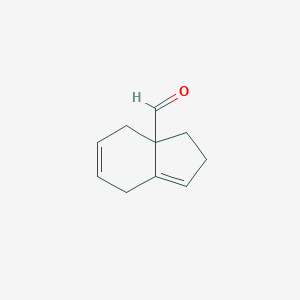
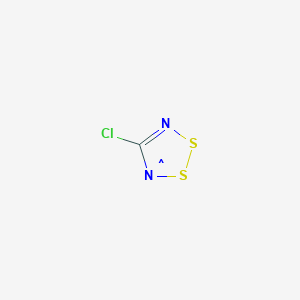
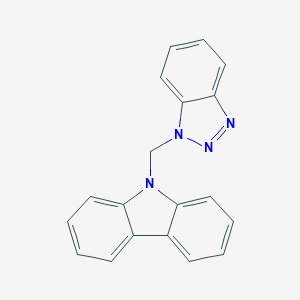
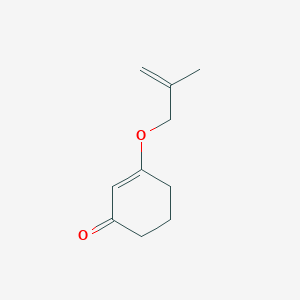


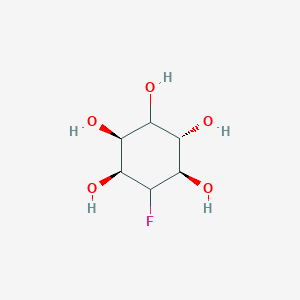
![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
